molecular formula C10H10O B8678793 4-Methyleneisochromane CAS No. 87280-13-5

4-Methyleneisochromane

Cat. No.: B8678793
CAS No.: 87280-13-5
M. Wt: 146.19 g/mol
InChI Key: ITLGBCGWOPTPOK-UHFFFAOYSA-N
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Description

4-Methyleneisochromane is an organic compound with the molecular formula C10H10O. It is a derivative of isochroman, characterized by the presence of a methylene group at the fourth position of the isochroman ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyleneisochromane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(2-hydroxyphenyl)ethanol with formaldehyde in the presence of an acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, which can provide high yields and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyleneisochromane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isochromans, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyleneisochromane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyleneisochromane involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methylene group at the fourth position allows for unique chemical transformations and interactions compared to its analogs .

Properties

CAS No.

87280-13-5

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

4-methylidene-1H-isochromene

InChI

InChI=1S/C10H10O/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2

InChI Key

ITLGBCGWOPTPOK-UHFFFAOYSA-N

Canonical SMILES

C=C1COCC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-[(allyloxy)methyl]-2-iodobenzene (23 g, 83.9 mmol) was dissolved in 100 ml of CH3CN and 58 ml of Et3N. The solution was vacuum degassed (3 cycles) followed by the addition of Pd(OAc)2 (0.9 g, 4.2 mmol) and PPh3 (2.2 g, 8.4 mmol). The mixture was heated to 80° C. until HPLC indicated complete reaction. The mixture was cooled to room temperature and diluted with Et2O (200 ml). The mixture was washed with 1N HCl (2×50 ml); NaHCO3 (2×50 ml); brine (1×50 ml); dried over Na2SO4 and concentrated in vacuo to yield 4-methylene-3,4-dihydro-1H-isochromene (Heterocycles 1994, 39, 497) as an oil. HRMS (ESI+) calcd for C10H10O m/z 146.0732 (M+H)+. Found 146.0728. The crude oil was dissolved in 1:1 CH3OH/CH2Cl2 (500 ml) and 5 ml of pyridine added. The mixture was chilled to −78° C. and ozone was bubbled through the mixture for 1 h, at which time TLC indicated complete reaction. The mixture was purged with N2 at −78° C. and treated with Me2S, then allowed to warm to room temperature and stir for 3 h. The reaction was then diluted with CH2Cl2 and washed with H2O and brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to yield 5.1 g of 1H-isochromen-4(3H)-one as a slight yellow oil after flash chromatography (10% EtOAc/Hexanes) Rf=0.25. 1H NMR (400 MHz, CDCl3) δ 8.05 (d, J=7.88 Hz, 1H), 7.59 (m, 1H), 7.43 (appt, J=7.36 Hz, 1H), 7.24 (d, J=7.67 Hz, 1H), 4.91 (s, 2H), 4.39 (s, 2H. Anal calcd for C9H8O2; C, 72.96; H, 5.44; found C, 72.50; H, 5.29. MS (ESI+) for C9H8O2 m/z 148.8 (M+H)+.
Name
1-[(allyloxy)methyl]-2-iodobenzene
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.2 g
Type
reactant
Reaction Step Four
Quantity
0.9 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

This intermediate was prepared following the procedure described Compound 31a. As starting material isochroman-4-one replaced 1,4-dioxaspiro[4.5]decan-8-one. After the usual work-up procedure the residue was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Petroleum Ether-EtOAc from 1:0 to 0:1) to give the title compound as a colorless oil. Yield: 69.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69.8%

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